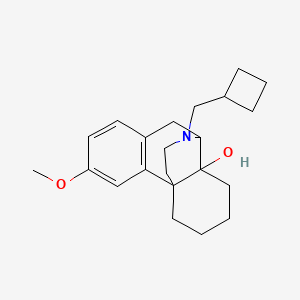
Morphinan, 14-hydroxy-3-methoxy-17-cyclobutylmethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3-Methoxy Butorphanol is a synthetic opioid agonist-antagonist analgesic. It is a derivative of butorphanol, which is used to manage moderate to severe pain. This compound is known for its unique pharmacological profile, which includes both agonist and antagonist activities at opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Methoxy Butorphanol involves several steps, starting from the basic morphinan structureThe reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of (-)-3-Methoxy Butorphanol follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The reaction conditions are carefully controlled to maintain the desired stereochemistry and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(-)-3-Methoxy Butorphanol undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions can introduce new functional groups at the 3-position .
Scientific Research Applications
Chemistry
In chemistry, (-)-3-Methoxy Butorphanol is used as a model compound to study the effects of stereochemistry on opioid receptor binding and activity. It is also used in the development of new synthetic routes for opioid analgesics .
Biology
In biological research, this compound is used to study the mechanisms of opioid receptor activation and the effects of opioid agonists and antagonists on cellular signaling pathways .
Medicine
Medically, (-)-3-Methoxy Butorphanol is used as an analgesic to manage moderate to severe pain. It is particularly useful in situations where traditional opioids may not be effective or where there is a risk of opioid abuse .
Industry
In the pharmaceutical industry, this compound is used in the development of new pain management therapies. Its unique pharmacological profile makes it a valuable tool in the design of drugs with reduced abuse potential .
Mechanism of Action
(-)-3-Methoxy Butorphanol exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa-opioid receptors and as a partial agonist at mu-opioid receptors. This dual activity results in analgesia, sedation, and respiratory depression. The exact mechanism involves the inhibition of adenylate cyclase, leading to reduced intracellular cAMP levels and the opening of potassium channels, which hyperpolarizes the cell membrane and inhibits neuronal firing .
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with high efficacy but high abuse potential.
Pentazocine: A synthetic opioid with mixed agonist-antagonist properties.
Nalorphine: An opioid antagonist used to reverse opioid overdose.
Uniqueness
(-)-3-Methoxy Butorphanol is unique due to its dual activity at opioid receptors, which provides effective pain relief with a lower risk of abuse compared to traditional opioids. Its methoxy group at the 3-position also contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
17-(cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-25-18-8-7-17-13-20-22(24)10-3-2-9-21(22,19(17)14-18)11-12-23(20)15-16-5-4-6-16/h7-8,14,16,20,24H,2-6,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVODKGBEXBXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3C4(C2(CCCC4)CCN3CC5CCC5)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)
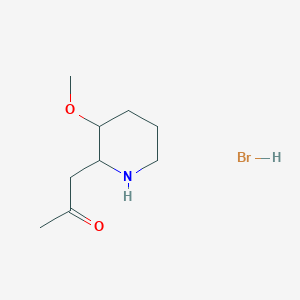


![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)

![[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)
![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)

![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)
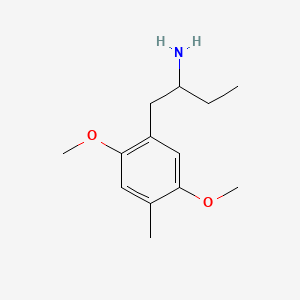
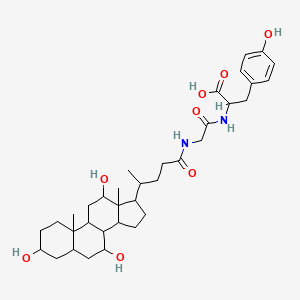
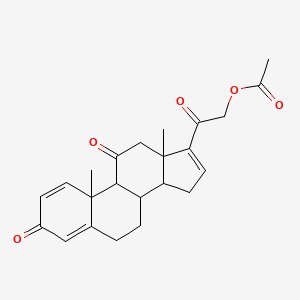
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
